molecular formula C18H20N4OS B2559780 1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea CAS No. 1396637-96-9

1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2559780
CAS No.: 1396637-96-9
M. Wt: 340.45
InChI Key: XAMQXSQOWUVEJE-UHFFFAOYSA-N
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Description

1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an imidazole ring, a thiophene ring, and a tolyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Attachment of the Tolyl Group: The tolyl group can be attached through a Friedel-Crafts alkylation reaction.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted tolyl derivatives.

Scientific Research Applications

1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzyme active sites, while the thiophene ring can participate in π-π stacking interactions. The urea linkage can form hydrogen bonds with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

  • 1-(2-(1-methyl-4-(phenyl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea
  • 1-(2-(1-methyl-4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea

Comparison:

  • Structural Differences: The presence of different heterocyclic rings (thiophene, phenyl, furan) can influence the compound’s reactivity and interactions.
  • Unique Features: The thiophene ring in 1-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-3-(o-tolyl)urea provides unique electronic properties, making it distinct from its analogs.

This detailed article provides an overview of the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-methylphenyl)-3-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-13-6-3-4-7-14(13)21-18(23)19-10-9-17-20-15(12-22(17)2)16-8-5-11-24-16/h3-8,11-12H,9-10H2,1-2H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMQXSQOWUVEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=NC(=CN2C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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